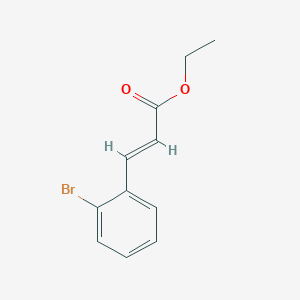

2-Bromocinnamic acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVAHDSHDPZGMY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromocinnamic acid ethyl ester chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Bromocinnamate

Abstract

Ethyl 2-bromocinnamate is a versatile organic compound that serves as a valuable intermediate in advanced organic synthesis. Its trifunctional nature, incorporating an ethyl ester, an α,β-unsaturated alkene, and an ortho-substituted aryl bromide, provides a platform for a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, including predictive spectroscopic analysis, key reactive sites, and synthetic applications. We will explore its preparation via Fischer esterification, detailed purification protocols, and its significant potential in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Molecular Structure and Physicochemical Properties

Structure and Nomenclature

Ethyl 2-bromocinnamate, systematically named ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, possesses a structure where an ethyl ester group is conjugated with a phenyl ring through a trans-alkene linker. The bromine atom is substituted at the ortho (C2) position of the phenyl ring. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

Physicochemical Data

Specific experimental data for ethyl 2-bromocinnamate is not widely published. The following properties are estimated based on the parent compound, 2-bromocinnamic acid, and analogous structures like ethyl cinnamate.

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₁₁BrO₂ | Based on structure |

| Molecular Weight | 255.11 g/mol | Based on structure |

| Appearance | White to off-white solid or colorless to pale yellow liquid | Analogy to 2-bromocinnamic acid (solid) and ethyl cinnamate (liquid).[1][2] |

| Boiling Point | >271 °C (at 760 mmHg) | Expected to be higher than ethyl cinnamate due to the heavier bromine atom. |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); low solubility in water.[2][3] | Typical for organic esters.[2][3] |

| Stability | Stable under standard conditions. Incompatible with strong acids, bases, and oxidizing agents.[3][4] | General stability for esters.[3][4] |

Synthesis and Purification

Recommended Synthetic Protocol: Fischer Esterification

The most direct and classical approach for synthesizing ethyl 2-bromocinnamate is the Fischer esterification of its parent carboxylic acid, 2-bromocinnamic acid, with ethanol.

Causality of Experimental Design:

-

Acid Catalyst (H₂SO₄): The reaction is catalyzed by a strong mineral acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[5][6]

-

Excess Ethanol: Ethanol serves as both a reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, increasing the reaction rate.

-

Water Removal: The reaction produces water as a byproduct. The overall process is reversible, so effective removal of water (or preventing its accumulation by using excess alcohol) is crucial for driving the reaction to completion.[7]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromocinnamic acid (10.0 g, 44.0 mmol).

-

Reagent Addition: Add 100 mL of absolute ethanol, followed by the slow, careful addition of concentrated sulfuric acid (1 mL).

-

Heating: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, followed by a brine wash (1 x 50 mL) to remove bulk water.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-bromocinnamate.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate structure

An In-Depth Technical Guide to Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate

Abstract

This technical guide provides a comprehensive overview of Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, a member of the cinnamate ester class of organic compounds. Cinnamate derivatives are significant precursors and scaffolds in medicinal chemistry, materials science, and organic synthesis. This document details the molecule's core structural features, validated synthetic protocols, rigorous analytical characterization methodologies, and known safety considerations. It is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound for laboratory synthesis and application. The guide emphasizes the rationale behind procedural steps and the integration of analytical data to ensure the synthesis of a well-characterized, high-purity final product.

Molecular Structure and Physicochemical Properties

Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, also known as ethyl trans-o-bromocinnamate, is an α,β-unsaturated ester. Its structure is characterized by three key functional components: a 2-bromophenyl (ortho-substituted) ring, an ethyl ester group, and a trans-configured (E) carbon-carbon double bond that connects them. The "(2E)" designation in the IUPAC name explicitly defines the stereochemistry of this double bond, which is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological and chemical reactivity.

The presence of the bromine atom on the aromatic ring introduces significant electronic and steric effects, modifying the reactivity of both the ring and the acrylate system compared to unsubstituted ethyl cinnamate. The electron-withdrawing nature of the bromine atom and the ester group influences the electron density across the conjugated π-system.

Key Properties Summary

A summary of the core physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁BrO₂ | Calculated |

| Molecular Weight | 255.11 g/mol | Calculated |

| CAS Number | 38555-83-2 | [1] |

| Appearance | Expected to be a solid or oil | By analogy |

| Stereochemistry | (E)-isomer at the C=C double bond | By definition |

| Key Functional Groups | Aromatic Ring, Alkene, Ester | - |

Synthesis of Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate

The synthesis of substituted ethyl cinnamates can be achieved through several robust C-C bond-forming reactions. The Mizoroki-Heck reaction and the Wittig reaction are two of the most reliable and widely adopted methods for this purpose.[2][3] The Heck reaction is particularly effective for coupling aryl halides with alkenes, making it an excellent choice for this target molecule.

Recommended Synthetic Protocol: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a direct and efficient pathway to form the C-C double bond by coupling an aryl halide (2-bromoiodobenzene or 2-dibromobenzene) with an acrylate ester in the presence of a palladium catalyst.[3][4] This method is valued for its functional group tolerance and generally good yields.

Reaction Scheme: 2-Bromobenzaldehyde + Ethyl acrylate --(Pd Catalyst, Base)--> Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate

Detailed Step-by-Step Methodology

Materials:

-

2-Iodoanisole or 2-Bromoiodobenzene (as a proxy for 2-bromophenyl halide reactivity)

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Triphenylphosphine (PPh₃) (if not using a pre-formed catalyst)

-

N,N-Dimethylformamide (DMF) or Cyrene (as a green solvent alternative)[3]

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 eq), palladium acetate (0.01-0.05 eq), and a suitable phosphine ligand like triphenylphosphine (2-4 eq relative to Pd) if required.

-

Solvent and Reagent Addition: Add the solvent (e.g., DMF) to the flask. Begin stirring and purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reactant Loading: Add the base, such as triethylamine (1.5-2.0 eq), followed by ethyl acrylate (1.2-1.5 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the DMF and inorganic salts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate.

Causality and Experimental Choices:

-

Catalyst System: The palladium catalyst is the cornerstone of the Heck reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, migratory insertion, and β-hydride elimination.[5]

-

Base: The base (e.g., Triethylamine) is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

-

Inert Atmosphere: Preventing oxidation of the palladium catalyst is crucial for maintaining its activity throughout the reaction.

Synthesis Workflow Diagram

Caption: Fig 1. Mizoroki-Heck Synthesis Workflow. A flowchart illustrating the key stages from reactant assembly to the isolation of the purified product.

Analytical Characterization and Structure Elucidation

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity, purity, and stereochemistry of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range. The key diagnostic is a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry.[6] Aromatic Protons: A complex multiplet pattern between δ 7.2-7.8 ppm, characteristic of an ortho-disubstituted benzene ring. Ethyl Group: A quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 166-168 ppm. Alkene Carbons: Two signals in the δ 118-145 ppm range. Aromatic Carbons: Four signals in the δ 125-135 ppm range, with the carbon bearing the bromine (C-Br) appearing around δ 122-125 ppm. Ethyl Group: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). |

| IR (Infrared) | C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C=C Stretch (Alkene): A medium absorption band around 1630-1640 cm⁻¹. C-H Bending (trans-Alkene): A characteristic strong band around 960-980 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): A pair of peaks corresponding to the molecular ion, showing the characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. Expected m/z: 254 and 256. |

Analytical Workflow Diagram

Caption: Fig 2. Analytical & Structural Verification Workflow. This diagram shows the process of using multiple spectroscopic techniques to confirm the final product's structure.

Applications in Research and Drug Development

Cinnamic acids and their esters are prevalent motifs in natural products and serve as valuable building blocks in medicinal chemistry.[7] The ethyl (2E)-3-(2-bromophenyl)prop-2-enoate structure is a versatile intermediate.

-

Scaffold for Heterocyclic Synthesis: The α,β-unsaturated system is an excellent Michael acceptor and can participate in cycloaddition reactions, making it a precursor for various heterocyclic compounds like pyrazolines, isoxazolines, and benzodiazepines.

-

Cross-Coupling Reactions: The aryl bromide functionality is a handle for further structural elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 2-position of the phenyl ring. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Bioactive Potential: Cinnamate derivatives have been investigated for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5] While specific data for this exact molecule is limited, its structure warrants investigation in drug discovery programs targeting pathways where related compounds have shown activity.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may not be widely available, data from analogous brominated organic compounds and acrylates should be used to inform handling procedures.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate is a valuable chemical intermediate whose structure can be reliably synthesized and rigorously characterized. The Mizoroki-Heck reaction offers a robust synthetic route, and the compound's identity and stereochemistry can be unequivocally confirmed through a combination of NMR, IR, and MS analysis. Its dual functionality—an aryl bromide for cross-coupling and an acrylate system for conjugate addition—makes it a versatile tool for medicinal chemists and researchers in organic synthesis, enabling the development of more complex molecules for potential therapeutic and material applications.

References

- ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.

- ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Journal of Chemical Education.

- ACS Publications. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.

- WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.

- Unknown Source. A Solvent Free Wittig Reaction.

- RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.

- ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF.

- The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

- NIH National Center for Biotechnology Information. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.

- Canadian Science Publishing. The Heck reaction in the production of fine chemicals.

- International Journal of ChemTech Research. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

- Stenutz. (E)-3-(2-bromophenyl)prop-2-enoic acid.

Sources

- 1. (E)-3-(2-bromophenyl)prop-2-enoic acid [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 6. gctlc.org [gctlc.org]

- 7. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Ethyl (E)-2-Bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl (E)-2-bromocinnamate, a valuable intermediate in organic synthesis and drug discovery. We will delve into its chemical identity, synthesis strategies with a focus on field-proven insights, detailed characterization methodologies, and critical safety considerations.

Compound Identification and Properties

Ethyl (E)-2-bromocinnamate, also known as ethyl (E)-3-(2-bromophenyl)acrylate, is an α,β-unsaturated ester. The "E" designation indicates that the bulky substituents (the 2-bromophenyl group and the ethyl carboxylate group) are on opposite sides of the carbon-carbon double bond, which is the more stable trans-isomer.

| Property | Value | Source |

| Chemical Name | ethyl (E)-3-(2-bromophenyl)acrylate | |

| Synonyms | ethyl (2E)-3-(2-bromophenyl)-2-propenoate, 2-Bromocinnamic Acid Ethyl Ester | |

| CAS Number | 99134-25-5, 91047-77-7 | , |

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 110-112 °C at 0.55 Torr |

Synthesis of Ethyl (E)-2-Bromocinnamate

The synthesis of ethyl (E)-2-bromocinnamate can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most reliable and widely used methods are the Wittig reaction and the Heck reaction.

The Wittig Reaction: A Robust Path to Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of ethyl (E)-2-bromocinnamate, this translates to the reaction of 2-bromobenzaldehyde with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[2]

Caption: Wittig reaction for ethyl (E)-2-bromocinnamate synthesis.

This protocol is designed to be self-validating by including in-process checks (TLC monitoring) to ensure the reaction proceeds to completion.

-

Reagent Preparation:

-

Dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2 M.

-

In a separate flask, prepare a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous DCM.

-

-

Reaction Execution:

-

Slowly add the ylide solution to the stirred solution of 2-bromobenzaldehyde at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The slow addition helps to control any potential exotherm and ensures a homogeneous reaction mixture. The inert atmosphere prevents the reaction of the ylide with atmospheric oxygen.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Spot the reaction mixture alongside the starting aldehyde. The reaction is complete when the aldehyde spot is no longer visible. This step is crucial for ensuring the reaction has gone to completion before proceeding to workup, thus maximizing yield and purity.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Add a non-polar solvent like hexane to the residue. Triphenylphosphine oxide, a byproduct of the reaction, is poorly soluble in hexane and will precipitate.

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate with a small amount of saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl (E)-2-bromocinnamate.

-

The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[3] For the synthesis of ethyl (E)-2-bromocinnamate, this involves the coupling of 2-bromobenzaldehyde with ethyl acrylate.

Caption: Heck reaction for ethyl (E)-2-bromocinnamate synthesis.

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile, followed by ethyl acrylate (1.2-1.5 eq) and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).

-

Causality: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction rate and yield. The base is crucial to neutralize the hydrobromic acid generated during the catalytic cycle.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst system.

-

Stir the reaction mixture vigorously for the duration of the reaction.

-

-

In-Process Monitoring (Self-Validation):

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC. The disappearance of the 2-bromobenzaldehyde peak/spot indicates the completion of the reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine to remove the base and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ethyl (E)-2-bromocinnamate. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For ethyl (E)-2-bromocinnamate, the key diagnostic signals are the two vinylic protons, which appear as doublets with a large coupling constant (typically >15 Hz), confirming the (E)-stereochemistry. The aromatic protons will show a characteristic splitting pattern, and the ethyl ester group will exhibit a quartet and a triplet. Based on data for structurally similar compounds like ethyl (E)-3-(2-chlorophenyl)acrylate, the vinylic protons are expected in the range of 6.4-8.1 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester (around 166 ppm), the vinylic carbons, and the aromatic carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The most prominent absorption bands for ethyl (E)-2-bromocinnamate will be:

-

A strong C=O stretch from the ester group, typically around 1710-1730 cm⁻¹.

-

A C=C stretch from the alkene, usually around 1630-1640 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethyl (E)-2-bromocinnamate, the molecular ion peak (M⁺) would be expected at m/z 254 and 256 in a roughly 1:1 ratio, which is characteristic of a molecule containing one bromine atom. A mass spectrum for (E)-Ethyl 3-(2-bromophenyl)acrylate is available on SpectraBase, which can be used for comparison.[5]

Safety and Handling

Ethyl (E)-2-bromocinnamate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319). The GHS pictogram is GHS07 (exclamation mark).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Research and Drug Development

Ethyl (E)-2-bromocinnamate serves as a versatile building block in organic synthesis. The presence of the bromine atom and the α,β-unsaturated ester functionality allows for a variety of subsequent transformations, including:

-

Cross-coupling reactions: The bromo-substituent can participate in further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional complexity.

-

Michael additions: The electron-deficient alkene is susceptible to conjugate addition by nucleophiles.

-

Diels-Alder reactions: The alkene can act as a dienophile in cycloaddition reactions.

These reactive handles make ethyl (E)-2-bromocinnamate a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds.

Conclusion

This guide has provided a detailed technical overview of ethyl (E)-2-bromocinnamate, covering its synthesis, characterization, and safe handling. The Wittig and Heck reactions offer reliable and efficient routes to this important synthetic intermediate. By following the detailed protocols and utilizing the characterization data provided, researchers can confidently synthesize and utilize this compound in their research and development endeavors.

References

- RSC. (2012). Electronic Supplementary Information (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

- Wikipedia. (n.d.). Heck reaction.

- SpectraBase. (n.d.). (E)-Ethyl 3-(2-bromophenyl)acrylate.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

- Royal Society of Chemistry. (2014).

- Royal Society of Chemistry. (2014). Contents. [Link]

- A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016).

- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC Advances. [Link]

- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2025).

- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.).

- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2023). American Chemical Society. [Link]

- A Solvent Free Wittig Reaction. (2017). University of Wisconsin-La Crosse. [Link]

- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. [Link]

- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]

- Solvent Free Wittig Reactions. (n.d.).

Sources

Introduction: Defining the Isomeric Landscape

An In-depth Technical Guide to the Physical Properties of Ethyl Bromocinnamate Isomers

This guide provides a comprehensive analysis of the physical properties of brominated ethyl cinnamate isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis of the well-characterized ring-substituted isomers (3-bromo and 4-bromo) and provides a predictive framework for the less documented 2-bromo (α-bromo) isomer. Our focus is on the causality behind the observed properties and the practical application of this knowledge in a laboratory setting.

Ethyl cinnamate, the ethyl ester of 3-phenyl-2-propenoic acid, is a foundational structure in the synthesis of various pharmaceuticals and fine chemicals. The introduction of a bromine atom can occur at several positions, creating distinct isomers whose physical and chemical properties are highly dependent on the bromine's location. The primary isomers of concern are those with bromine substitution on the phenyl ring (ortho-, meta-, para-) and on the propenoate backbone (alpha- or beta-).

Caption: Molecular structures of Ethyl Cinnamate and its key brominated isomers.

Core Physicochemical Properties: A Comparative Analysis

The position of the bromine atom significantly influences the molecule's polarity, crystal packing, and intermolecular forces, which in turn dictates its macroscopic physical properties. The data below is compiled for the parent compound and its well-documented isomers.

| Property | Ethyl Cinnamate | Ethyl 3-Bromocinnamate | Ethyl 4-Bromocinnamate |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₁BrO₂ | C₁₁H₁₁BrO₂ |

| Molecular Weight | 176.21 g/mol [1] | 255.11 g/mol [2] | 255.11 g/mol [3] |

| CAS Number | 103-36-6[1] | 24398-80-9[2] | 24393-53-1[3] |

| Appearance | Colorless to pale yellow liquid[4][5] | Not specified | Clear yellow liquid[6] |

| Boiling Point | 271 °C (lit.)[4] | 325.1±25.0 °C (Predicted) | 180 °C / 18 mmHg (lit.)[7] |

| Density | 1.049 g/mL at 20 °C (lit.) | 1.393±0.06 g/cm³ (Predicted) | 1.359 g/mL at 25 °C (lit.)[7] |

| Refractive Index | n20/D 1.558 (lit.)[4] | Not specified | n20/D 1.596 (lit.)[7] |

Field Insights: The addition of a heavy bromine atom logically increases the molecular weight and density as compared to the parent ethyl cinnamate. The boiling point is also expected to increase due to stronger van der Waals forces. The significant increase in the refractive index of the 4-bromo isomer is characteristic of introducing a highly polarizable halogen atom into the conjugated system.[7]

Spectroscopic Characterization: The Fingerprint of Isomers

Spectroscopic analysis is the cornerstone of identifying and confirming the structure of a specific isomer. The electronic environment of each proton and carbon atom is unique, leading to distinct spectral signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is invaluable for distinguishing between isomers. The chemical shift (δ) and coupling patterns of the vinylic and aromatic protons are particularly diagnostic.

-

Ethyl Group: All isomers will show a characteristic ethyl ester pattern: a quartet around δ 4.1-4.3 ppm (2H, -O-CH₂-) and a triplet around δ 1.2-1.4 ppm (3H, -CH₃).

-

Vinylic Protons: For the trans isomers, the two protons on the C=C double bond appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of trans-alkenes. One doublet will be around δ 6.3-6.5 ppm and the other further downfield at δ 7.5-7.7 ppm due to deshielding by the phenyl ring.

-

Aromatic Protons (The Diagnostic Region):

-

Ethyl 4-Bromocinnamate: The para-substitution results in a symmetric, easily interpretable pattern. It typically appears as two doublets (an AA'BB' system) between δ 7.2-7.6 ppm, each integrating to 2H.[3]

-

Ethyl 3-Bromocinnamate: The meta-substitution breaks the symmetry, leading to a more complex multiplet pattern in the aromatic region, with four distinct signals.

-

Ethyl 2-Bromocinnamate (Predicted): Ortho-substitution would also produce a complex pattern for the four aromatic protons. Furthermore, the proximity of the bromine to the propenoate chain could induce through-space effects, potentially shifting the vinylic proton signals compared to the other isomers.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. While it is less effective than NMR for distinguishing these specific isomers, the core vibrational modes will be present in all.

-

~1710-1730 cm⁻¹: A strong, sharp absorbance from the C=O (ester) stretch.

-

~1630-1640 cm⁻¹: A sharp absorbance from the C=C (alkene) stretch.

-

~1100-1300 cm⁻¹: Strong C-O stretching vibrations.

-

~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretches.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretches.

The primary difference would be in the C-Br stretching region (typically 500-650 cm⁻¹) and the out-of-plane C-H bending patterns in the fingerprint region (600-900 cm⁻¹), which are indicative of the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. Its most powerful diagnostic feature for these compounds is the isotopic signature of bromine.

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). For ethyl bromocinnamate, this will be seen at m/z 254 and 256.[3] This is an unambiguous confirmation of the presence of a single bromine atom.

-

Key Fragments: Common fragmentation patterns include the loss of the ethoxy group (-•OC₂H₅, 45 Da) and the loss of the entire ethyl carboxylate group.

Experimental Workflow and Protocols

A robust experimental design is self-validating. The following workflow ensures that the identity and purity of a synthesized ethyl bromocinnamate sample are confirmed with a high degree of confidence.

Caption: A typical workflow for the synthesis and characterization of an organic compound.

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for structural elucidation.

-

Mass Measurement: Accurately weigh approximately 10-20 mg of the purified ethyl bromocinnamate sample into a clean, dry vial. The precision of this measurement is critical for potential future quantitative analysis (qNMR).

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Rationale: CDCl₃ is an excellent solvent for this class of compounds and its residual proton peak (δ ~7.26 ppm) does not typically interfere with key signals.

-

Internal Standard: Add a small amount (1-2 drops from a pipette) of a CDCl₃ solution containing 1% tetramethylsilane (TMS). Rationale: TMS provides a zero-point reference (δ 0.00 ppm) for the chemical shift axis, ensuring data comparability across different experiments and spectrometers.

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to thermally equilibrate inside the probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Rationale: A well-shimmed magnetic field is essential for achieving sharp peaks and high resolution, which is necessary to resolve complex coupling patterns.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons for each signal.

Solubility and Stability

-

Solubility: As non-polar to moderately polar organic esters, ethyl bromocinnamate isomers are generally insoluble in water. They exhibit good solubility in common organic solvents such as ethanol, diethyl ether, acetone, chloroform, and ethyl acetate.[8]

-

Stability: These compounds are generally stable under standard laboratory conditions. However, like many unsaturated esters, they should be stored in a cool, dark place to prevent potential light-induced polymerization or isomerization.[6] They are incompatible with strong oxidizing agents, acids, and bases.

Safety and Handling

The safety profile is primarily based on data for ethyl trans-4-bromocinnamate. Researchers should handle all isomers with appropriate care.

-

Hazard Identification: Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.

-

Avoid direct contact with skin and eyes.[8]

-

Keep away from heat, sparks, and open flames. The flash point for the 4-bromo isomer is >113 °C, indicating it is a combustible liquid.

-

References

- PubChem. (n.d.). Ethyl 2-bromo-3-phenylpropanoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. National Center for Biotechnology Information.

- ChemBK. (2024). ETHYL TRANS-4-BROMOCINNAMATE - Introduction.

- ChemBK. (2024). ethyl 2-bromo-3-oxo-3-phenylpropanoate - Introduction.

- ChemBK. (2024). ethyl 3-bromopropanoate - Physico-chemical Properties.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 3-Bromopropionate: Properties, Applications, and Manufacturing.

- PubChem. (n.d.). Ethyl Cinnamate. National Center for Biotechnology Information.

- NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST Chemistry WebBook.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Cinnamate, 98% Trans.

- Indenta Chemicals. (n.d.). Material Safety Data Sheet Ethyl cinnamate.

- YouTube. (2020). 1H NMR Spectrum of ethyl bromide (C2H5Br).

- PubChem. (n.d.). Ethyl 2-bromopropionate. National Center for Biotechnology Information.

- MassBank. (2008). Alpha-halocarboxylic acids and derivatives.

- YouTube. (2020). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br).

- Chongqing Chemdad Co., Ltd. (n.d.). ETHYL TRANS-4-BROMOCINNAMATE.

Sources

- 1. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-bromo-cinnamate | 24398-80-9 [amp.chemicalbook.com]

- 3. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ETHYL TRANS-4-BROMOCINNAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (E)-3-(2-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed exploration of the spectroscopic properties of ethyl (E)-3-(2-bromophenyl)acrylate, a valuable intermediate in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the theoretical principles of each spectroscopic technique, provides detailed experimental protocols, and offers expert interpretation of the spectral data, grounding all claims in authoritative sources.

Introduction: The Significance of Ethyl (E)-3-(2-bromophenyl)acrylate

Ethyl (E)-3-(2-bromophenyl)acrylate, a member of the cinnamate ester family, possesses a unique structural motif characterized by an ethyl ester, a trans-alkene, and a bromine-substituted phenyl ring. This combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials. The precise characterization of this molecule is paramount to ensure the purity and identity of synthesized materials, which is a critical aspect of regulatory compliance and the success of research and development endeavors. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's structure and connectivity.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of ethyl (E)-3-(2-bromophenyl)acrylate is essential for its handling, reaction optimization, and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 110-112 °C at 0.55 Torr | |

| Density | 1.393±0.06 g/cm³ (Predicted) | |

| CAS Number | 99134-25-5 |

Synthesis of Ethyl (E)-3-(2-bromophenyl)acrylate

A common and effective method for the synthesis of cinnamate esters is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. For ethyl (E)-3-(2-bromophenyl)acrylate, this would typically involve the reaction of 2-bromobenzaldehyde with a stabilized ylide derived from an ethyl haloacetate.

Diagram of the Wittig Reaction Workflow

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-Bromocinnamate

Introduction: Navigating Stereochemistry with NMR

In the realm of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular structure, connectivity, and stereochemistry. Ethyl 2-bromocinnamate, an α,β-unsaturated ester, presents a compelling case for the power of NMR. It can exist as two geometric isomers, (E) and (Z), and the differentiation between these is critical as they may possess distinct physical properties and biological activities. The strategic placement of a bromine atom on the ortho position of the phenyl ring introduces significant electronic and steric effects, which are reflected in the NMR spectra.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of both (E)- and (Z)-ethyl 2-bromocinnamate. We will delve into the rationale behind experimental choices, the interpretation of chemical shifts and coupling constants, and the application of advanced NMR techniques for unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for the detailed characterization of complex organic molecules.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of ethyl 2-bromocinnamate samples.

Step-by-Step Sample Preparation and NMR Acquisition

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the purified ethyl 2-bromocinnamate isomer. The purity of the sample is crucial to avoid misleading signals from residual solvents or synthetic byproducts.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple solvent residual signal.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

-

-

NMR Instrument Setup :

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]

-

Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon, although coupled spectra can provide additional information.[2]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

-

Reference the chemical shift scale to the TMS signal at 0 ppm.

-

¹H NMR Spectral Analysis: Unraveling the Isomers

The ¹H NMR spectrum provides a wealth of information about the proton environments within a molecule. For ethyl 2-bromocinnamate, the key diagnostic signals are those of the vinylic protons, whose coupling constant is a definitive indicator of the double bond geometry.

Predicted ¹H NMR Data for Ethyl 2-Bromocinnamate Isomers

| Proton Assignment | (E)-Isomer Predicted δ (ppm) | (Z)-Isomer Predicted δ (ppm) | Multiplicity & Coupling (J in Hz) |

| Vinylic-H (α to C=O) | ~6.5 - 6.8 | ~6.9 - 7.2 | d, J ≈ 16 Hz (E), J ≈ 12 Hz (Z) |

| Vinylic-H (β to C=O) | ~7.7 - 8.0 | ~7.5 - 7.8 | d, J ≈ 16 Hz (E), J ≈ 12 Hz (Z) |

| Aromatic-H | ~7.2 - 7.8 | ~7.2 - 7.8 | m |

| -OCH₂- | ~4.2 - 4.4 | ~4.1 - 4.3 | q, J ≈ 7.1 Hz |

| -CH₃ | ~1.3 - 1.5 | ~1.2 - 1.4 | t, J ≈ 7.1 Hz |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary slightly.

Key Interpretive Insights:

-

Vinylic Protons : The most significant difference between the (E) and (Z) isomers lies in the coupling constant (J) between the two vinylic protons. A large coupling constant of approximately 16 Hz is characteristic of a trans relationship (E-isomer), while a smaller coupling constant of around 12 Hz indicates a cis relationship (Z-isomer).[3]

-

Chemical Shifts of Vinylic Protons : In the (E)-isomer, the vinylic proton β to the carbonyl group is deshielded by the anisotropic effect of the nearby phenyl ring and appears at a higher chemical shift. Conversely, in the (Z)-isomer, this proton is shielded and appears at a lower chemical shift.

-

Aromatic Protons : The ortho-bromo substituent disrupts the symmetry of the phenyl ring, leading to a complex multiplet pattern for the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of both the bromine atom and the cinnamate moiety.

-

Ethyl Ester Protons : The ethyl group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.

¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp peak.

Predicted ¹³C NMR Data for Ethyl 2-Bromocinnamate Isomers

| Carbon Assignment | (E)-Isomer Predicted δ (ppm) | (Z)-Isomer Predicted δ (ppm) |

| Carbonyl (C=O) | ~165 - 167 | ~164 - 166 |

| Vinylic-C (α to C=O) | ~120 - 125 | ~122 - 127 |

| Vinylic-C (β to C=O) | ~140 - 145 | ~138 - 143 |

| Aromatic-C (C-Br) | ~122 - 125 | ~121 - 124 |

| Aromatic-C (ipso to vinyl) | ~134 - 137 | ~133 - 136 |

| Aromatic-CH | ~127 - 132 | ~127 - 132 |

| -OCH₂- | ~60 - 62 | ~60 - 62 |

| -CH₃ | ~14 - 15 | ~14 - 15 |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary slightly.

Key Interpretive Insights:

-

Carbonyl Carbon : The carbonyl carbon of the ester group is expected to resonate in the downfield region of the spectrum, typically around 165 ppm.[2]

-

Vinylic Carbons : The chemical shifts of the vinylic carbons are influenced by the electronic effects of the carbonyl group and the phenyl ring. The β-carbon is generally more deshielded than the α-carbon.

-

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the bromine atom (C-Br) will be shielded due to the "heavy atom effect," while the other carbons will have shifts influenced by the inductive and resonance effects of the substituents.

-

Ethyl Ester Carbons : The methylene (-OCH₂-) carbon appears around 61 ppm, and the methyl (-CH₃) carbon appears in the upfield region around 14 ppm.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or when isomeric mixtures are present, 2D NMR experiments are invaluable for confirming structural assignments.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For ethyl 2-bromocinnamate, COSY would show correlations between the coupled vinylic protons and between the methylene and methyl protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is essential for definitively assigning the signals of the vinylic and aromatic CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule. For instance, a correlation between the vinylic proton β to the carbonyl and the carbonyl carbon itself would be expected.

Logical Workflow for Spectral Analysis

Caption: A logical workflow for the structural elucidation of ethyl 2-bromocinnamate isomers using NMR spectroscopy.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a sound understanding of chemical principles, allows for the confident differentiation and characterization of the (E) and (Z) isomers of ethyl 2-bromocinnamate. The vinylic proton coupling constant serves as the primary diagnostic tool for assigning the stereochemistry of the double bond. The chemical shifts of both protons and carbons are predictably influenced by the electronic and steric effects of the ortho-bromo substituent and the ester functionality. For complex cases or for irrefutable proof of structure, 2D NMR techniques provide a powerful means of confirming connectivity. This guide provides a framework for researchers to approach the NMR analysis of substituted cinnamates and similar α,β-unsaturated systems with a systematic and insightful methodology.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters.

- Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy.

- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.

- Chemistry Steps. 13C Carbon NMR Spectroscopy.

- ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.

- PubChem. Ethyl trans-4-Bromocinnamate.

- The Royal Society of Chemistry. Supplemental Information.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.

- YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br).

- PubChem. (Z)-Ethyl cinnamate.

- ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.

- National Institutes of Health. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates.

- Dr. Wainwright's Website. compared using 13C nmr spectroscopy.

- YouTube. Proton NMR Spectra of Ethyl Bromide (C2H5-Br) || H1 NMR Spectroscopy.

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- Dr. Wainwright's Website. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

IR and Mass spec data of 2-Bromocinnamic acid ethyl ester

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromocinnamic Acid Ethyl Ester

Introduction

This compound is a substituted cinnamate, a class of compounds widely utilized as precursors in organic synthesis and for their applications in the pharmaceutical, cosmetic, and fragrance industries. Accurate structural elucidation and purity assessment are paramount for these applications, necessitating robust analytical techniques. This guide provides an in-depth analysis of two core spectroscopic methods for the characterization of this compound: Infrared (IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

As a Senior Application Scientist, this document moves beyond simple data reporting. It delves into the causality behind the spectral features, provides field-proven experimental protocols, and grounds its claims in authoritative references to ensure scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to acquire and interpret the IR and MS data for this specific molecule.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Predicted IR Spectrum Analysis of this compound

The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum. The conjugation of the carbonyl group with the alkene and the aromatic ring influences the exact position of these bands.

Key Structural Features:

-

Ester Group (C=O and C-O): A prominent feature of the molecule.

-

Alkene Group (C=C and =C-H): Part of the cinnamate backbone.

-

Aromatic Ring (C=C and Ar-H): The substituted phenyl group.

-

Carbon-Bromine Bond (C-Br): A halogen substituent.

The expected characteristic absorption peaks are summarized in the table below. These predictions are based on established frequency ranges for similar functional groups found in cinnamic acid and its derivatives.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comments |

| ~3080 - 3010 | C-H Stretch | Aromatic & Alkene (=C-H) | Medium-Weak | Stretching vibrations of sp² hybridized C-H bonds. |

| ~2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium | Asymmetric and symmetric stretching of the ethyl ester group. |

| ~1715 - 1700 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp | This is a key diagnostic peak. The frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond. |

| ~1630 - 1620 | C=C Stretch | Alkene (Conjugated) | Medium | Stretching of the carbon-carbon double bond in the cinnamate backbone. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak | Characteristic stretching vibrations of the benzene ring. |

| ~1250 - 1150 | C-O Stretch | Ester (C-O-C) | Strong | Asymmetric stretching of the ester C-O bond. This is another strong, characteristic peak. |

| ~980 | =C-H Bend | Alkene (trans) | Strong | Out-of-plane bending (wag) for the trans-substituted double bond, highly characteristic for this geometry. |

| ~750 | C-H Bend | Aromatic (ortho-disubstituted) | Strong | Out-of-plane bending for the ortho-disubstituted benzene ring. |

| ~650 - 550 | C-Br Stretch | Aryl Halide | Medium-Weak | Stretching vibration for the carbon-bromine bond, typically found in the fingerprint region. |

Experimental Protocol: Acquiring a Neat IR Spectrum

For a liquid sample like this compound, the "neat" liquid film method is efficient and straightforward. This method avoids solvent interference, providing a clear spectrum of the pure compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Kimwipes

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Run a background scan to account for atmospheric H₂O and CO₂.

-

Plate Cleaning: Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe. Avoid using water, as the salt plates are water-soluble. Return the plates to a desiccator to keep them dry.

-

Sample Application: Place one clean, dry salt plate on a flat surface. Using a Pasteur pipette, place 1-2 drops of the this compound onto the center of the plate.

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates. The film should appear uniform without air bubbles.

-

Data Acquisition: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer. Close the sample compartment and initiate the sample scan.

-

Post-Acquisition: Once the spectrum is obtained, remove the plates from the instrument. Separate the plates, clean them thoroughly with acetone, and return them to the desiccator.

-

Data Processing: Label the significant peaks on the resulting spectrum.

Workflow Diagram: IR Analysis

Caption: Workflow for acquiring and interpreting a neat IR spectrum.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides invaluable information about the molecule's structure.

Predicted EI Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₁₁H₁₁BrO₂) is approximately 254.11 g/mol . A key feature to anticipate is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z values separated by 2 Da (M⁺˙ and [M+2]⁺˙). This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing fragments.

Predicted Fragmentation Pathways:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a stable acylium ion.

-

Loss of Ethanol (CH₃CH₂OH): A rearrangement-based fragmentation.

-

Loss of the Carboethoxy Group (•COOCH₂CH₃): Cleavage of the entire ester group.

-

Cleavage of the Bromine Atom: Loss of •Br can occur.

The table below outlines the anticipated major fragment ions.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 254 | 256 | [C₁₁H₁₁BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 209 | 211 | [M - •OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical. |

| 181 | 183 | [M - •COOCH₂CH₃]⁺ | Cleavage of the entire ester functional group. |

| 175 | - | [M - •Br]⁺ | Loss of the bromine radical. |

| 131 | - | [C₉H₇O]⁺ | Likely from further fragmentation of the [M - •Br]⁺ ion. |

| 103 | - | [C₈H₇]⁺ | Phenylacetylene cation, a common fragment from styrenyl systems. |

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol assumes the use of a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is a standard method for analyzing volatile compounds like esters.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC column (e.g., a non-polar DB-5ms column).

-

Helium carrier gas.

-

Autosampler or manual syringe.

-

Volatile solvent (e.g., dichloromethane or ethyl acetate).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

Instrument Parameters (Illustrative):

-

GC Inlet: Set to 250°C with a split injection mode (e.g., 50:1 split ratio).

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Source: Set the ion source temperature to 230°C.

-

Ionization Energy: Use the standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: The GC will separate the sample from the solvent and any impurities. As the pure compound elutes from the column, it enters the MS source, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.

-

Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum from this peak.

-

Interpretation: Analyze the spectrum by identifying the molecular ion pair (M⁺˙ and [M+2]⁺˙) and the major fragment ions. Compare the observed fragmentation pattern to the predicted pattern and check against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis with Electron Ionization.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (α,β-unsaturated ester, aromatic ring, C-Br bond), while EI-MS provides the molecular weight and detailed structural information through its distinct fragmentation pattern, highlighted by the characteristic bromine isotopic signature. Following the detailed protocols and interpretative guidelines presented in this guide will enable researchers to confidently verify the identity and structure of this important chemical compound.

References

- Title: IR Spectroscopy of Liquids Source: Organic Chemistry

- Title: Describe the procedure for preparing a liquid sample for infrared examin

A Technical Guide to the Stability and Storage of Ethyl 2-Bromocinnamate for Research and Development Applications

Abstract: Ethyl 2-bromocinnamate is a versatile intermediate in organic synthesis, valued for its unique combination of an α,β-unsaturated ester and a vinyl bromide moiety. However, these same functional groups introduce inherent instabilities that can compromise sample integrity, reaction yields, and safety if not properly managed. This technical guide provides an in-depth analysis of the chemical stability of ethyl 2-bromocinnamate, detailing its primary degradation pathways, including hydrolysis, photodegradation, and thermal decomposition. Drawing from established principles for analogous chemical structures, this document offers field-proven protocols for optimal storage and handling, alongside a validated experimental workflow for conducting forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to ensure its effective and safe utilization.

Introduction: The Molecular Profile of Ethyl 2-Bromocinnamate

Ethyl 2-bromocinnamate is an organic compound featuring a cinnamate backbone substituted with a bromine atom at the α-position of the unsaturated ester. This structure provides two key reactive sites: the electrophilic β-carbon of the Michael acceptor system and the carbon-bromine bond, making it a valuable building block in synthetic chemistry.[1] Its utility, however, is intrinsically linked to its stability.

Chemical Identity and Structure

The molecule exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The specific isomer can influence reactivity and physical properties.

-

Chemical Formula: C₁₁H₁₁BrO₂

-

Molecular Weight: 255.11 g/mol [2]

-

Key Functional Groups: Ethyl ester, α,β-unsaturated alkene (Michael acceptor), vinyl bromide.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data is often derived from the closely related and more common parent compound, ethyl cinnamate, and its isomers.

| Property | Value / Description | Source(s) |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | [3][4] |

| Odor | Pungent or fruity, balsamic. | [4][5] |

| Boiling Point | ~271-273 °C (for ethyl cinnamate). | [3][6] |

| Solubility | Insoluble or slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [4][5][6] |

| Stability | Stable under recommended storage conditions; sensitive to light, heat, and incompatible materials. | [3][4] |

Core Chemical Stability: An Analysis of Structural Liabilities

The reactivity and instability of ethyl 2-bromocinnamate are dictated by the interplay of its functional groups.

The α,β-Unsaturated Ester System

The conjugation of the alkene with the carbonyl group creates an electron-deficient system. This makes the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition.[7] This inherent reactivity means the compound can be degraded by nucleophiles present as impurities or in the reaction environment. Under certain conditions, such as exposure to initiators or high temperatures, these systems can also be prone to polymerization.[7]

The Vinyl Bromide Moiety

The bromine atom is a good leaving group and its position on the double bond influences the molecule's electronic properties and reactivity. The carbon-bromine bond can be a site for various reactions, including nucleophilic substitution (though less common for vinyl halides than alkyl halides) and metal-catalyzed cross-coupling reactions. The presence of the halogen can also increase susceptibility to certain degradation pathways, such as reductive dehalogenation under specific conditions.[1][8]

Primary Degradation Pathways and Mechanisms

Understanding the specific pathways through which ethyl 2-bromocinnamate degrades is critical for developing effective stabilization strategies.

Hydrolysis (Acidic and Basic Catalysis)

The ester functional group is the most common site of hydrolytic attack. Both acidic and basic conditions can catalyze the cleavage of the ester bond to yield 2-bromocinnamic acid and ethanol.[4] Alkaline-catalyzed hydrolysis is typically much faster for esters like ethyl cinnamate.[9][10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Thermal and Oxidative Degradation

While ethyl cinnamate itself exhibits moderate thermal stability, prolonged exposure to high temperatures can lead to decomposition. [12]The presence of the C-Br bond may lower the decomposition temperature compared to the parent compound.

The molecule is incompatible with strong oxidizing agents, strong acids, and strong bases. [4][13]The alkene double bond is susceptible to oxidative cleavage or epoxidation, while the benzylic position could also be a site for oxidation under harsh conditions.

Recommended Handling and Storage Protocols

To ensure the long-term integrity and purity of ethyl 2-bromocinnamate, adherence to strict storage and handling protocols is mandatory.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets and best practices for analogous compounds.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions and polymerization. | [3][14] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis. | [15] |

| Light | Protect from light | Prevents photo-induced isomerization and dimerization. Use amber glass containers or wrap clear containers in foil. | [6][16] |

| Container | Tightly sealed amber glass vial/bottle with a PTFE-lined cap. | Prevents leakage and contamination from air/moisture. Glass is inert; amber color blocks UV light. | [3][16][15] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids rapid, potentially hazardous decomposition reactions. | [4][13] |

Safe Handling Procedures

Given the reactivity and potential irritant nature of bromo-organic compounds, appropriate personal protective equipment (PPE) and handling techniques are essential.

-

Ventilation: Always handle in a well-ventilated chemical fume hood. [14][15]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). [14]* Dispensing: Use clean, dry glassware. After dispensing, flush the container headspace with an inert gas before tightly resealing.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Do not let the product enter drains. [3]

Experimental Workflow: Forced Degradation Studies

To proactively identify potential degradants and understand the stability limits of ethyl 2-bromocinnamate, a forced degradation (stress testing) study is recommended, following the principles outlined by the International Council for Harmonisation (ICH). [17]

Objective

To intentionally degrade the sample under controlled acidic, basic, oxidative, photolytic, and thermal conditions to a target degradation of 5-20%. [17]This allows for the development of stability-indicating analytical methods.

Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of ethyl 2-bromocinnamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-